2,4-Dimethoxyquinazolin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
155824-63-8 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
2,4-dimethoxyquinazolin-5-ol |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-8-6(4-3-5-7(8)13)11-10(12-9)15-2/h3-5,13H,1-2H3 |
InChI Key |
BMPNAFUTJUBDMY-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC2=C1C(=CC=C2)O)OC |
Isomeric SMILES |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
Canonical SMILES |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
Synonyms |
5-Quinazolinol, 2,4-dimethoxy- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dimethoxyquinazolin 5 Ol and Analogous Quinazoline Scaffolds
Retrosynthetic Analysis of the 2,4-Dimethoxyquinazolin-5-ol Core
Retrosynthetic analysis is a technique used to design a synthesis plan by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comfiveable.me This process involves the theoretical "disconnection" of key chemical bonds, which must correspond to known and reliable chemical reactions. amazonaws.comairitilibrary.com
For the specific target, this compound, the analysis begins by identifying the most logical bonds to disconnect. The quinazoline (B50416) core itself is a prime candidate for disconnection. The pyrimidine (B1678525) ring can be opened, suggesting precursors such as substituted anthranilic acid derivatives (e.g., 2-amino-6-hydroxybenzoic acids) or corresponding aminobenzonitriles.
A plausible retrosynthetic pathway for this compound is as follows:
C-O Bond Disconnections (Ethers): The two methoxy (B1213986) groups at the C2 and C4 positions can be disconnected. This suggests a precursor like a 2,4-dichloroquinazoline (B46505) or a 2,4-dihydroxyquinazoline (a quinazoline-2,4-dione), which can be methoxylated in a forward synthesis step. The hydroxyl group at C5 is considered part of the initial benzene (B151609) ring framework.
Pyrimidine Ring Disconnection: The core quinazoline ring can be broken down. A common strategy is to disconnect the N1-C2 and C4-N3 bonds. This leads back to a 2-amino-6-hydroxybenzonitrile (B6326846) or a 2-amino-6-hydroxybenzamide (B153982) derivative. These precursors contain the necessary atoms to form the quinazoline's pyrimidine ring.
Precursor Simplification: The 2-amino-6-hydroxybenzonitrile intermediate can be further simplified. Its synthesis could originate from a corresponding 2-nitro-6-hydroxybenzonitrile, where the amino group is introduced via the reduction of a nitro group. This precursor, in turn, could be derived from simpler substituted benzene rings through nitration and other functional group interconversions.
This analysis highlights key intermediates such as 2,4-dichloro-6-hydroxyquinazoline and 2-amino-6-hydroxybenzonitrile as crucial stepping stones in a potential synthetic route.
Classical and Modern Synthetic Routes to Quinazoline Frameworks
The synthesis of the quinazoline ring system has been extensively studied, leading to a variety of classical and modern methods.
Cyclization reactions are fundamental to forming the heterocyclic quinazoline core. These methods typically involve the condensation of a suitably substituted aniline (B41778) derivative with a source for the remaining atoms of the pyrimidine ring.
From 2-Aminobenzamides: A widely used method involves the reaction of 2-aminobenzamides with various carbonyl compounds. For instance, aldehydes can react with 2-aminobenzamides, often catalyzed by an acid like p-toluenesulfonic acid, followed by an oxidative dehydrogenation step to yield 4(3H)-quinazolinones. organic-chemistry.org
Base-Promoted Cyclization: An alternative approach involves the base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction of ortho-fluorobenzamides with amides. nih.govacs.org This reaction forms a diamide (B1670390) intermediate, which then undergoes intramolecular cyclization and dehydration to afford the quinazolin-4-one ring. nih.gov This method provides a transition-metal-free pathway for constructing the quinazoline framework. acs.org
The synthesis of specifically substituted quinazolines, such as those bearing dimethoxy groups, often requires multi-step sequences starting from simple aromatic precursors. These routes build complexity systematically to arrive at key intermediates.
A common strategy for preparing intermediates like 2-chloro-4-amino-6,7-dimethoxyquinazoline begins with veratrole (1,2-dimethoxybenzene). google.com A typical sequence involves:
Nitration: Veratrole is nitrated to produce 3,4-dimethoxynitrobenzene. google.com
Reduction: The nitro group is reduced to an amine, yielding 3,4-dimethoxyaniline. google.com
Urea (B33335) Formation: The aniline is reacted with agents like triphosgene (B27547) and cyanamide (B42294) to form a phenyl cyano urea intermediate. google.com
Cyclization and Chlorination: The intermediate undergoes cyclization and hydrolysis with reagents such as phosphorus pentachloride and phosphorus oxychloride to yield the chlorinated quinazoline derivative. google.com
Another established route starts from 6,7-dimethoxyquinazolin-2,4-dione. This precursor can be treated with phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline to produce 2,4-dichloro-6,7-dimethoxyquinazoline. google.com This dichloro-intermediate is highly versatile, as the chlorine atoms can be selectively substituted to introduce various functional groups, including methoxy and amino groups.
Modern synthetic chemistry heavily relies on metal catalysts to achieve efficient and selective bond formations. Palladium and copper catalysts are particularly prominent in the synthesis of quinazoline derivatives.
Palladium catalysts are exceptionally effective for forming carbon-carbon and carbon-heteroatom bonds, providing powerful tools for functionalizing the quinazoline scaffold. researchgate.net
Suzuki Cross-Coupling: The Suzuki reaction is a versatile method for creating C-C bonds. It has been successfully used to synthesize novel quinazoline conjugates by coupling bromo-substituted quinazolines with boronic acid pinacol (B44631) esters. proquest.com These reactions are typically catalyzed by palladium complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in the presence of a base. proquest.com The general mechanism involves oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. proquest.com
C-O Bond Activation: Palladium catalysts can also be used to functionalize quinazolines at the C4 position by activating a C-O bond. 4-(Tosyloxy)quinazolines, which are stable and easily handled, serve as effective electrophiles in cross-coupling reactions. thieme-connect.comthieme-connect.com This strategy has been employed to synthesize 4-phosphorylated quinazolines by coupling with H-phosphonates and 4-(1H-indol-1-yl)quinazolines by coupling with indoles. thieme-connect.comthieme-connect.com
The table below summarizes representative conditions for palladium-catalyzed reactions.
| Catalyst System | Reactants | Product Type | Reference |
| Pd(dppf)Cl₂ / Na₂CO₃ | Bromo-quinazoline, Boronic acid pinacol ester | Aryl-substituted quinazoline | proquest.com |
| PdCl₂(PPh₃)₂ / XantPhos | 4-(Tosyloxy)quinazoline, Diethyl phosphonate | 4-Phosphorylated quinazoline | thieme-connect.com |
| Pd(OAc)₂ / DPPF | 4-(Tosyloxy)quinazoline, Indole | 4-(Indol-1-yl)quinazoline | thieme-connect.com |
Click on the headers to sort the table.
Copper-catalyzed reactions offer a cost-effective and efficient alternative for synthesizing quinazolines. These methods often proceed under mild conditions and demonstrate broad functional group tolerance.
Ullmann-Type Coupling: A simple and efficient approach involves the copper-catalyzed cascade reaction of substituted (2-bromophenyl)methylamines with amides. acs.org This process proceeds through a sequential Ullmann-type C-N coupling followed by intramolecular cyclization and aerobic oxidation to form the quinazoline ring, often without the need for an additional ligand. acs.org
Cascade Cyclization/Hydrodehalogenation: Copper(I) can catalyze the synthesis of quinazolines from 2-halobenzaldehydes and acetamide (B32628). semanticscholar.orgrsc.org In this reaction, acetamide serves as the nitrogen source, providing an alternative to less pleasant reagents like ammonia (B1221849) or amidines. rsc.org
From Benzonitriles: A copper-catalyzed process has been developed for the synthesis of substituted quinazolines from benzonitriles and 2-ethynylanilines using molecular oxygen as the sole oxidant. acs.org This method involves the cleavage of a C-C triple bond and the formation of new C-N and C-C bonds in a single operation. acs.org
The following table highlights various copper-catalyzed systems for quinazoline synthesis.
| Catalyst System | Reactants | Key Features | Reference |
| Cu(I) source | (2-Bromophenyl)methylamines, Amides | Ligand-free, Ullmann-type coupling, Aerobic oxidation | acs.org |
| Cu(I) source | 2-Halobenzaldehydes, Acetamide | Cascade cyclization/hydrodehalogenation | rsc.org |
| Cu(OAc)₂ / t-BuOK | Benzonitriles, 2-Ethynylanilines | C-C triple bond cleavage, O₂ as oxidant | acs.org |
| CuBr | 1-(2-Halophenyl)methanamines, Amidines | One-pot tandem approach | mdpi.com |
Click on the headers to sort the table.
Catalyst-Mediated Synthesis of Quinazolines
Other Metal-Mediated Transformations
While palladium and copper are frequently employed, a range of other transition metals have proven effective in catalyzing the formation of quinazoline rings, often offering advantages in terms of cost, toxicity, and reactivity. mdpi.comnih.gov These methods provide robust alternatives for constructing the core heterocyclic structure.
Earth-abundant and less toxic first-row transition metals have gained prominence. researchgate.net Manganese, for instance, has been used in acceptorless dehydrogenative coupling (ADC) reactions. In one protocol, a manganese pincer complex catalyzed the reaction of 2-aminobenzyl alcohols with benzonitriles to yield quinazolines. nih.govnih.gov Iron catalysts, such as FeCl₃ and CuI, have been used in a relay-catalyzed domino protocol involving o-halobenzonitriles, benzaldehydes, and sodium azide (B81097) to produce 2-phenylquinazolin-4-amines. frontiersin.orgnih.gov Nickel catalysts featuring tetraaza macrocyclic ligands have also been developed for the acceptorless dehydrogenative coupling of 2-aminobenzylamines with alcohols. organic-chemistry.org
Cobalt-catalyzed C-H activation has also emerged as a powerful tool. frontiersin.orgmdpi.com The use of heterogeneous catalysts, such as Cobalt Zeolite Imidazolate Framework (ZIF-67), has been reported for the cyclization of benzylamines with 2-aminobenzoketones, offering the advantage of catalyst recyclability. nih.gov
| Metal Catalyst | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Manganese (Mn-pincer complex) | 2-Aminobenzyl alcohols, Benzonitriles | Acceptorless Dehydrogenative Coupling (ADC) | Utilizes earth-abundant, non-toxic metal. | nih.govnih.gov |
| Iron/Copper (FeCl₃/CuI) | o-Halobenzonitriles, Benzaldehydes, Sodium azide | Domino Protocol / Cycloaddition | Uses commercially available starting materials. | frontiersin.orgnih.gov |
| Nickel (with tetraaza macrocyclic ligands) | 2-Aminobenzylamines, Alcohols | Acceptorless Dehydrogenative Coupling | Catalyst is inexpensive and easy to prepare. | organic-chemistry.org |
| Cobalt (ZIF-67) | Benzylamines, 2-Aminobenzoketones | Cyclization | Heterogeneous catalyst that can be recycled. | nih.gov |
Organocatalysis in Quinazoline Formation
In the quest for more sustainable and metal-free synthetic routes, organocatalysis has emerged as a powerful alternative. frontiersin.orgnih.gov These methods avoid the cost and potential toxicity associated with residual metal catalysts. mdpi.com A variety of small organic molecules have been employed to promote the synthesis of quinazolines and their derivatives. researchgate.net
One approach involves the use of o-iodoxybenzoic acid (IBX) to mediate the reaction of 2-aminobenzylamines and aldehydes, affording 2-substituted quinazolines in high yields at room temperature. mdpi.com Molecular iodine has also been utilized as a catalyst for the amination of 2-aminobenzaldehydes with benzylamines, using oxygen as a green oxidant under solvent-free conditions. organic-chemistry.orgmdpi.com Furthermore, transition-metal-free protocols for the synthesis of quinazolinones have been developed using dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as a methine source in an intramolecular oxidative annulation with 2-aminobenzamides. gaylordchemical.comrsc.org
Vitamin B3 (niacin) has been identified as an effective organocatalyst for the synthesis of substituted quinazolines from 2-aminobenzylamines and nitriles. chemistryviews.org This method operates under aerobic conditions and demonstrates good functional group tolerance. chemistryviews.org Other organocatalysts, such as 3,5-bis(trifluoromethyl) phenyl ammonium (B1175870) hexafluorophosphate (B91526) (BFPHP), have also been developed for the efficient synthesis of quinazolines. benthamdirect.com
| Organocatalyst | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| o-Iodoxybenzoic acid (IBX) | 2-Aminobenzylamines, Aldehydes | Acetonitrile, Room Temperature | Metal-free, mild conditions. | mdpi.com |
| Molecular Iodine (I₂) | 2-Aminobenzaldehydes, Benzylamines | Solvent-free, O₂ oxidant | Green and economical methodology. | organic-chemistry.orgmdpi.com |
| Vitamin B3 (Niacin) | 2-Aminobenzylamines, Nitriles | DMSO, 110 °C, Air | Utilizes a biocompatible catalyst. | chemistryviews.org |
| None (DMSO as synthon) | 2-Aminobenzamides | DMSO | Transition-metal-free oxidative annulation. | gaylordchemical.comrsc.org |
Microwave-Assisted and High-Temperature Syntheses
Microwave irradiation (MWI) has become a valuable tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and lower energy consumption. frontiersin.orgnih.gov This technology has been widely applied to the synthesis of quinazoline and quinazolinone derivatives. frontiersin.orgresearchgate.net For example, the Niementowski reaction, a classical method for synthesizing quinazolinones from anthranilic acid and formamide, which typically requires high temperatures and long reaction times, can be highly accelerated using microwave heating under solvent-free conditions. frontiersin.orgnih.gov
Microwave-assisted protocols have been developed for various quinazoline syntheses, including iron-catalyzed cyclizations in water, which represents a green and rapid method. sci-hub.cat The combination of microwave heating with sustainable solvents, such as the bio-sourced solvent pinane, has been shown to be effective for the synthesis of quinazolinone precursors. nih.gov Similarly, ionic liquid-supported copper catalysts have been used in microwave-assisted tandem reactions to afford quinazolinones in excellent yields, with the added benefit of catalyst recyclability. rsc.org High-temperature conditions, often coupled with microwave assistance, are also employed to drive reactions to completion, for instance in the palladium-catalyzed annulation of N-allylamidines at 170°C. nih.gov
| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Niementowski Reaction | Lengthy, high temperatures | Highly accelerated, high purity | frontiersin.org |
| Iodine-catalyzed oxidative cyclization | 3-6 hours, 48-89% yield | 10-20 minutes, 66-97% yield | researchgate.net |
| Iron-catalyzed cyclization | Long reaction times | Rapid (30 min), efficient | sci-hub.cat |
Green Chemistry Approaches and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important heterocycles like quinazolines to minimize environmental impact. magnusconferences.com These approaches focus on using renewable feedstocks, non-toxic solvents, energy-efficient techniques, and developing atom-economical reactions. magnusconferences.comopenmedicinalchemistryjournal.com
A key strategy is the use of environmentally benign solvents. Water has been successfully employed as a solvent for iron-catalyzed, microwave-assisted cyclizations to form quinazolinones. sci-hub.cat Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have also been utilized as a green reaction medium for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com The development of multicomponent reactions (MCRs) is another cornerstone of green quinazoline synthesis, as they allow for the construction of complex molecules from simple starting materials in a single step, maximizing atom economy. openmedicinalchemistryjournal.com For instance, a four-component procedure for preparing substituted quinazolines from anilines, aldehydes, and ammonium iodide has been developed under metal-free conditions. rsc.org
Specific Approaches to Introduce Methoxy and Hydroxyl Groups onto the Quinazoline Nucleus
The synthesis of this compound requires precise methods for introducing methoxy (–OCH₃) and hydroxyl (–OH) groups at specific positions on the quinazoline core. This involves strategic O-methylation and demethylation reactions as well as regioselective functionalization of the benzene portion of the heterocycle.
Strategies for O-Methylation and Demethylation Reactions
The introduction and removal of methyl groups from oxygen atoms are fundamental transformations in the synthesis of hydroxylated and methoxylated quinazolines.
O-Methylation: This reaction typically involves the treatment of a hydroxyl-substituted quinazoline with a methylating agent. Common reagents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base and solvent is crucial to ensure efficient methylation without affecting other sensitive functional groups on the molecule. For instance, the synthesis of a dimethoxyquinazoline would likely proceed from a corresponding dihydroxyquinazoline precursor, which is then subjected to exhaustive methylation.
Selective Functionalization at the 5-Position of the Quinazoline Ring
Introducing a substituent specifically at the C5 position of the quinazoline ring is a significant synthetic challenge due to the inherent reactivity patterns of the heterocyclic system. ccspublishing.org.cn Most functionalization approaches tend to target the C2 and C4 positions of the pyrimidine ring or the C6 and C8 positions of the benzene ring. chim.it However, recent advances in C-H functionalization have provided new avenues for achieving regioselectivity.
Directed metalation, where a directing group installed on the quinazoline core guides a metal catalyst to a specific C-H bond, is a powerful strategy. For quinazolinones, amide groups have been used as directing groups to guide ruthenium(II) catalysts to achieve regioselective C5-alkenylation. researchgate.net While this demonstrates the feasibility of C5 functionalization, introducing a hydroxyl group would require a different approach, possibly through C-H oxidation or by installing a group that can be later converted to a hydroxyl group (e.g., a halogen for subsequent nucleophilic substitution or a boronic ester for oxidation).
Isolation and Purification Techniques for Complex Quinazoline Derivatives
The successful synthesis of this compound and its analogs is critically dependent on effective isolation and purification strategies. The complexity of reaction mixtures, which often contain starting materials, reagents, intermediates, and byproducts, necessitates robust methodologies to obtain the target quinazoline derivatives in high purity. The choice of purification technique is largely dictated by the physicochemical properties of the product, such as its polarity, solubility, and physical state (crystalline or amorphous). Common methods employed include recrystallization, column chromatography, and preparative thin-layer chromatography (TLC).
Recrystallization
For solid quinazoline derivatives, recrystallization is a widely used and often preferred method due to its simplicity and cost-effectiveness. This technique relies on the differential solubility of the target compound and impurities in a specific solvent or solvent system at varying temperatures. The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution, which upon cooling, allows for the formation of pure crystals of the desired compound, while impurities remain dissolved in the mother liquor.
The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point. Ethanol (B145695) is frequently reported as an effective recrystallization solvent for a variety of quinazoline derivatives. researchgate.netorientjchem.orgnih.govmdpi.com For instance, in the synthesis of certain 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, the crude product obtained after the reaction was cooled and then recrystallized from ethanol to yield the purified compound. researchgate.net Similarly, various 2-methyl-3-phenylquinazoline-4(3H)-one derivatives have been purified by evaporation of the reaction solvent followed by recrystallization from ethanol. nih.gov The use of recrystallization can sometimes eliminate the need for more complex chromatographic methods, contributing to a more sustainable and economical synthetic process. nih.gov
Table 1: Examples of Recrystallization Solvents for Quinazoline Derivatives
| Compound Class | Crude Product State | Recrystallization Solvent(s) | Reference |
| 3-Amino-2-methylquinazolin-4-one | Solid | Water | orientjchem.org |
| 6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones | Solid | Ethanol | researchgate.net |
| 2-Methyl-3-phenylquinazoline-4(3H)-one derivatives | Solid | Ethanol | nih.gov |
| Isoindoloquinazolinediones | Solid | Ethanol | mdpi.com |
Chromatographic Techniques
When recrystallization is ineffective, or for non-crystalline products, chromatographic techniques are indispensable for the purification of complex quinazoline derivatives. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography: This is the most common chromatographic method for purifying quinazoline compounds on a preparative scale. Silica (B1680970) gel is the most frequently used stationary phase due to its versatility and ability to separate a wide range of compounds based on polarity. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column based on their affinity for the stationary phase.
For example, the purification of 3-amino-2-(3-ethoxy-ethyl) quinazoline-4(3H)-one was achieved using column chromatography on silica gel with a chloroform-methanol (49:1) mixture as the eluent. brieflands.com In other syntheses, various 2-substituted quinazoline derivatives were purified by silica-gel column chromatography using an ethyl acetate/iso-hexane solvent system. nih.gov
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring reaction progress and determining the appropriate solvent system for column chromatography. researchgate.net However, preparative TLC can be employed for the purification of small quantities of material. In this technique, the crude mixture is applied as a band onto a TLC plate, which is then developed. After separation, the band corresponding to the desired product is scraped off the plate, and the compound is extracted with a suitable solvent. The synthesis of certain quinazoline derivatives of 1,5-benzodiazepine utilized preparative TLC for product purification. jksus.org
High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, particularly for analytical standards or compounds intended for biological screening, preparative HPLC is the method of choice. It operates on the same principles as column chromatography but uses a high-pressure system to force the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. google.com
Table 2: Chromatographic Purification Conditions for Quinazoline Analogs
| Compound Class | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 3-Amino-2-(3-ethoxy-ethyl) quinazoline-4(3H)-one | Column Chromatography | Silica Gel | Chloroform-Methanol (49:1) | brieflands.com |
| 6-chloro-3-phenyl-2-(3-ethoxy-ethyl)quinazolin-4(3H)-one | Column Chromatography | Silica Gel | Chloroform-Methanol (40:1) | brieflands.com |
| 2-Substituted quinazolines | Column Chromatography | Activated Alumina | Ethyl Acetate/iso-Hexane | nih.gov |
| Quinazoline derivatives of 1,5-benzodiazepine | Preparative TLC | Not Specified | Not Specified | jksus.org |
| 6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones | TLC (for monitoring) | Silica Gel G | Cyclohexane: Ethyl Acetate (2:1) | researchgate.net |
Elucidation of Reaction Mechanisms in the Synthesis and Transformations of Dimethoxyquinazolines
Mechanistic Pathways of Key Quinazoline (B50416) Ring-Forming Reactions
The construction of the quinazoline ring system can be achieved through several mechanistic routes, primarily involving nucleophilic addition-elimination processes, cycloaddition reactions, and rearrangement reactions. These pathways allow for the versatile introduction of substituents and the formation of the core bicyclic structure.
Nucleophilic Addition-Elimination Processes
Nucleophilic addition-elimination is a cornerstone of quinazoline synthesis. This pathway typically involves the reaction of an anthranilic acid derivative or a related ortho-substituted aniline (B41778) with a suitable one-carbon electrophile. The general mechanism commences with the nucleophilic attack of the amino group onto the electrophilic carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the quinazoline ring.
A pertinent example is the synthesis of 5-hydroxyquinazolin-2-ones, which can serve as precursors to 5-hydroxyquinazoline derivatives. A proposed method involves the base-catalyzed cyclization of 5-acetyl-6-[2-(dimethylamino)vinyl]pyrimidin-2-ones. In this reaction, a new benzene (B151609) ring is annulated to the existing pyrimidine (B1678525) ring. The process is initiated by the nucleophilic attack of a methyl group, activated by a strong base like sodium methoxide (B1231860), leading to an intramolecular cyclization, followed by elimination to form the aromatic quinazoline system. osi.lv
Table 1: Key Steps in a Representative Nucleophilic Addition-Elimination Pathway for a 5-Hydroxyquinazoline System
| Step | Description | Intermediate/Product |
| 1 | Deprotonation of the acetyl methyl group by a base (e.g., MeONa). | Enolate formation |
| 2 | Intramolecular nucleophilic attack of the enolate on the vinyl group. | Cyclohexenone intermediate |
| 3 | Elimination of dimethylamine. | Dihydroquinazolinone |
| 4 | Tautomerization/Aromatization. | 5-Hydroxyquinazolin-2-one |
Cycloaddition Reactions and Their Intermediates
Cycloaddition reactions offer a powerful and often stereocontrolled route to the quinazoline core and its fused derivatives. These reactions typically involve the [4+2] cycloaddition (Diels-Alder type) or 1,3-dipolar cycloaddition pathways. In these processes, a diene or a dipole containing the nitrogen atoms of the future pyrimidine ring reacts with a suitable dienophile or dipolarophile.
While specific examples for the direct synthesis of 2,4-dimethoxyquinazolin-5-ol via cycloaddition are scarce, the general principle can be illustrated by the synthesis of fused quinazoline systems. For instance, the reaction of a zwitterionic intermediate, generated in situ, with various dipolarophiles can lead to the formation of complex polycyclic systems containing a quinazoline core. These reactions proceed through a concerted or stepwise mechanism involving the formation of cyclic transition states or intermediates, which dictate the regioselectivity and stereoselectivity of the final product.
Rearrangement Reactions Involving the Quinazoline Core
Rearrangement reactions provide a means to functionalize the pre-formed quinazoline nucleus or to construct the ring system itself through molecular reorganization. These reactions can be triggered by various stimuli, including acid, base, or thermal conditions, and often proceed through intricate mechanistic pathways involving intermediates such as spirocycles or open-chain structures.
A notable example is the rearrangement of 2-chloroquinazolin-4(3H)-ones in the presence of diamines. This transformation can lead to either twisted-cyclic guanidines or ring-fused N-acylguanidines. The proposed mechanism involves the initial nucleophilic attack of the diamine on the C2 position of the quinazolinone, followed by an intramolecular cyclization to form a spirocyclic intermediate. Subsequent ring-opening and further intramolecular reactions, dictated by the nature of the diamine, lead to the final rearranged products. Although not directly involving a 5-hydroxy substituent, this illustrates the capacity of the quinazoline core to undergo significant structural reorganization.
Stereochemical Considerations in Quinazoline Synthesis
When chiral centers are introduced during the synthesis of quinazoline derivatives, stereochemical control becomes a critical aspect. This is particularly relevant in cycloaddition reactions and nucleophilic additions to prochiral centers. The facial selectivity of the approaching reagent is often influenced by the steric and electronic properties of the existing substituents on the quinazoline precursor.
For instance, in the synthesis of chiral 4,5-dihydro-1H- osi.lvresearchgate.netnih.gov-triazoline molecules via 1,3-dipolar cycloaddition, the stereochemistry of the final product is determined by the geometry of the dipole and the dipolarophile, as well as the reaction conditions that may favor a specific transition state. whiterose.ac.uk While specific studies on the stereoselective synthesis of this compound are not available, it can be inferred that the introduction of chiral auxiliaries or the use of chiral catalysts would be necessary to achieve enantioselective or diastereoselective outcomes in reactions creating stereocenters.
Influence of Reaction Conditions on Mechanistic Pathways and Product Selectivity
The outcome of quinazoline synthesis is highly dependent on the reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time. These parameters can influence the reaction mechanism, the stability of intermediates, and the selectivity towards a particular product.
For example, in the synthesis of quinazolines from 2-aminobenzonitriles, the choice of catalyst and reaction partner can lead to different products. Palladium-catalyzed reactions with arylboronic acids can yield 2,4-disubstituted quinazolines. The solvent can also play a crucial role; for instance, polar aprotic solvents may favor SNAr-type reactions, while nonpolar solvents might be more suitable for certain cycloadditions.
The synthesis of 5-hydroxyquinazolines through the cyclization of pyrimidine derivatives is sensitive to the base used. A strong base like sodium methoxide is required to deprotonate the acetyl methyl group and initiate the cyclization cascade. osi.lv The temperature is also a critical factor, as higher temperatures are often necessary to overcome the activation energy for the cyclization and aromatization steps.
Table 2: Effect of Reaction Conditions on Quinazoline Synthesis
| Parameter | Influence | Example |
| Catalyst | Can determine the type of bond formation and product selectivity. | Palladium catalysts in cross-coupling reactions for C-C bond formation. |
| Solvent | Affects solubility, reaction rates, and can participate in the reaction. | Polar solvents can stabilize charged intermediates in nucleophilic substitutions. |
| Temperature | Controls reaction kinetics and can influence thermodynamic vs. kinetic product distribution. | Higher temperatures are often required for dehydration and aromatization steps. |
| Base/Acid | Can act as a catalyst or reagent, influencing the reactivity of functional groups. | Strong bases are used to generate nucleophiles for intramolecular cyclizations. |
Computational Studies on Reaction Mechanisms of Quinazoline Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms of quinazoline synthesis. These studies provide insights into the electronic structure of reactants, the geometry of transition states, and the energy profiles of reaction pathways.
While no specific computational studies on this compound were identified, research on other quinazoline derivatives has shed light on their reactivity. DFT calculations have been used to:
Predict the relative stability of different tautomeric forms of quinazolinones.
Investigate the mechanism of cycloaddition reactions, including the identification of concerted or stepwise pathways.
Analyze the electronic properties, such as HOMO-LUMO energy gaps, to understand the reactivity of different positions on the quinazoline ring.
Model the interaction of quinazoline derivatives with biological targets, aiding in drug design.
For example, computational studies on quinazolinone derivatives have helped to understand their antioxidant properties by calculating parameters like ionization potential and bond dissociation energies. sapub.org These theoretical investigations complement experimental findings and provide a deeper understanding of the factors governing the synthesis and reactivity of this important class of heterocyclic compounds.
Derivatives and Analogues of 2,4 Dimethoxyquinazolin 5 Ol: Synthesis and Structural Diversification
Design Principles for Quinazoline (B50416) Derivatives Based on Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new quinazoline derivatives. These studies elucidate how specific structural features of a molecule influence its biological activity, providing a roadmap for targeted modifications. For the quinazoline class, SAR exploration has revealed several key principles that guide the design of new analogues.
The substitution pattern on the quinazoline ring system is a critical determinant of biological activity. Modifications at various positions can significantly alter a compound's potency and selectivity. For instance, in the development of antibacterial 4(3H)-quinazolinones, systematic variations of substituents on all three rings of the quinazolinone structure were performed to establish a comprehensive SAR. acs.org This involved creating series of compounds with different functional groups to probe the electronic and steric requirements for activity.
Key insights from SAR studies on various quinazoline derivatives include:
Substitution at C-2 and C-4: These positions are frequently modified to modulate activity. For example, in a series of quinazolinone-2-carboxamide derivatives, initial synthetic efforts focused on the left-hand side of the molecule to establish rudimentary SAR, which led to a 95-fold improvement in antimalarial potency. acs.org
Substitution on the Benzene (B151609) Ring (Positions C-5 through C-8): The nature and position of substituents on the fused benzene ring significantly impact biological effects. The presence of halogen atoms, such as bromine at the C-6 position, has been shown to enhance the anticancer effects of certain quinazoline derivatives. nih.gov
Introduction of Polar Side Chains: The addition of polar side chains can play an important role in the activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of quinazoline-based compounds. nih.gov
Lipophilicity: The lipophilicity of quinazolinone derivatives is a key factor, particularly for compounds targeting the central nervous system (CNS), as it influences their ability to penetrate the blood-brain barrier. researchgate.net
By integrating data from these SAR studies, medicinal chemists can design new derivatives of 2,4-Dimethoxyquinazolin-5-ol with a higher probability of desired biological activity. Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling can further refine this process by predicting the activity of novel compounds before their synthesis. nih.govnih.govrsc.org
Synthetic Strategies for Analogue Libraries
The creation of analogue libraries is a cornerstone of modern drug discovery, allowing for the rapid exploration of chemical space around a lead compound. For quinazoline derivatives, a variety of synthetic strategies have been developed to generate diverse libraries for biological screening. These strategies often focus on one-pot, multicomponent reactions to improve efficiency and yield. eurekaselect.com
The C-2, C-4, and C-5 positions of the quinazoline ring are key handles for introducing structural diversity. A multitude of synthetic methods have been developed to functionalize these specific sites.
C-2 Position: The C-2 position is often substituted using various building blocks. For example, 2-substituted quinazolines can be synthesized via acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides, catalyzed by a Mn(I) complex. mdpi.com Another approach involves the synthesis of 2-aryl-substituted quinazolines, which have shown antiproliferative activity. nih.gov
C-4 Position: The C-4 position is frequently a site for introducing amine substituents. For instance, the synthesis of N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinazolin-4-amine involves the reaction of a 4-chloroquinazoline (B184009) intermediate with 4-methoxyaniline. nih.gov
C-5 Position: While less commonly functionalized than the C-2 and C-4 positions, modifications at C-5 can be achieved through appropriate starting materials or specific reactions targeting this position. The synthesis of compounds with specific substitutions at C-5 often begins with a pre-functionalized anthranilic acid derivative.
The following table provides examples of synthetic methods for modifying the quinazoline ring:
| Position | Synthetic Method | Catalyst/Reagent | Reference |
|---|---|---|---|
| C-2 | Acceptorless Dehydrogenative Annulation | Mn(I) pincer complex | mdpi.com |
| C-4 | Nucleophilic Aromatic Substitution | Triethylamine | nih.gov |
| C-2, C-4 | [2 + 2 + 2] Cascade Annulation | Cu(OTf)2 | mdpi.com |
The introduction of a wide range of functional groups is essential for fine-tuning the physicochemical and pharmacological properties of quinazoline analogues.
Amino Groups: Amino functionalities are commonly introduced, particularly at the C-4 position, to create 4-aminoquinazoline derivatives, a class that includes several approved anticancer drugs. arkat-usa.org
Halogens: Halogen atoms, such as fluorine, chlorine, and bromine, are often incorporated to modulate electronic properties and metabolic stability. For instance, 6-bromo quinazoline derivatives have been investigated as cytotoxic agents. nih.gov
Alkyl and Aryl Groups: The addition of alkyl and aryl moieties can impact lipophilicity and introduce specific steric interactions with the target protein. 2-aryl-substituted quinazolines have been synthesized and evaluated for their antiproliferative activities. nih.gov
Heterocyclic Moieties: Incorporating other heterocyclic rings can lead to novel compounds with unique biological profiles. For example, quinazolinone-pyrazole hybrids have been synthesized and screened for α-glucosidase inhibitory activity. researchgate.net
A variety of synthetic methods are employed to introduce these diverse functional groups, including metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and multi-component reactions. mdpi.comnih.gov
Scaffold hopping and isosteric replacement are advanced medicinal chemistry strategies used to design novel compounds by replacing the core structure (scaffold) or specific functional groups with bioisosteres that maintain or improve biological activity while potentially offering better physicochemical or pharmacokinetic properties.
Scaffold Hopping: This involves replacing the quinazoline core with a different heterocyclic system that can present the key pharmacophoric groups in a similar spatial arrangement. This can lead to the discovery of new intellectual property and compounds with different side effect profiles.
Isosteric Replacements: This strategy involves substituting atoms or groups of atoms with others that have similar size, shape, and electronic properties. For example, a phenyl ring might be replaced with a thiophene (B33073) or pyridine (B92270) ring to alter properties like solubility or metabolism without losing key interactions with the biological target.
These strategies are powerful tools for expanding the chemical diversity of quinazoline-based libraries and overcoming challenges associated with a particular scaffold.
Regioselectivity and Chemoselectivity in Derivative Synthesis
Achieving regioselectivity (controlling the position of a chemical reaction) and chemoselectivity (differentiating between similar functional groups) is a significant challenge in the synthesis of complex molecules like quinazoline derivatives.
Regioselectivity: In the synthesis of substituted quinazolines, controlling the position of new substituents is crucial. For example, a one-pot approach for the regioselective synthesis of 2,4-diaryl quinazolines was developed using a [2 + 2 + 2] cascade annulation of diaryliodonium salts with nitriles. mdpi.com The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction to the desired position.
Chemoselectivity: When a molecule contains multiple reactive sites, such as different types of C-H bonds or multiple electrophilic centers, achieving chemoselectivity is essential. Metal-catalyzed reactions, in particular, have been instrumental in developing chemoselective methods for quinazoline synthesis. For instance, nickel-catalyzed annulations of benzyl (B1604629) amine and nitrile via C-H activation have been reported. mdpi.com
The development of selective synthetic methods is an active area of research, with new catalysts and reaction conditions continually being explored to provide precise control over the synthesis of quinazoline analogues.
Advanced Characterization of Novel Quinazoline Analogues
The unambiguous characterization of newly synthesized quinazoline analogues is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the molecular structure. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of connectivity and stereochemistry.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which confirms its elemental composition.
X-ray Crystallography: When suitable single crystals can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming the connectivity and stereochemistry with high precision.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, providing further confirmation of its empirical formula.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its electronic properties, respectively.
The following table summarizes the key characterization techniques and the information they provide:
| Technique | Information Provided |
|---|---|
| ¹H and ¹³C NMR | Molecular structure, connectivity, chemical environment of atoms |
| HRMS | Exact mass and elemental composition |
| X-ray Crystallography | Definitive 3D molecular structure |
| Elemental Analysis | Empirical formula |
Through the careful application of these design principles, synthetic strategies, and characterization methods, researchers can efficiently develop and validate novel derivatives of this compound, paving the way for the discovery of new therapeutic agents.
Advanced Spectroscopic Analysis and Structural Characterization of 2,4 Dimethoxyquinazolin 5 Ol and Quinazoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular structure, including the carbon framework and the environment of each proton.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2,4-Dimethoxyquinazolin-5-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring portion of the quinazoline (B50416) core and the protons of the two methoxy (B1213986) groups.
The aromatic region would display signals for H-6, H-7, and H-8. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. The hydroxyl group at C-5 would cause a significant upfield shift for the ortho proton (H-6) and the para proton (H-8). The proton at H-7 would be influenced by its neighbors, appearing as a triplet. The methoxy groups at C-2 and C-4 would each produce a sharp singlet, with their exact chemical shifts reflecting their respective positions on the pyrimidine (B1678525) ring. The hydroxyl proton itself would likely appear as a broad singlet.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 6.80 - 6.95 | Doublet (d) | J = 7.5 - 8.5 |
| H-7 | 7.20 - 7.35 | Triplet (t) | J = 7.5 - 8.5 |
| H-8 | 6.90 - 7.05 | Doublet (d) | J = 7.5 - 8.5 |
| 2-OCH₃ | 4.05 - 4.15 | Singlet (s) | N/A |
| 4-OCH₃ | 3.95 - 4.05 | Singlet (s) | N/A |
| 5-OH | 9.50 - 10.50 | Broad Singlet (br s) | N/A |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the structure of a molecule's carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal. In this compound, ten carbon signals are expected.
The chemical shifts of the carbons in the quinazoline ring are influenced by the attached functional groups and the presence of the nitrogen heteroatoms. The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C-2, C-4, C-5, and C-8a) are expected to appear significantly downfield. Specifically, C-2 and C-4, each bonded to both a nitrogen and an oxygen atom, would be highly deshielded. The carbons of the two methoxy groups would appear in the typical upfield region for sp³-hybridized carbons attached to oxygen, generally around 55-60 ppm. Unusual chemical shifts for methoxy groups can sometimes be observed due to conformational effects, such as steric hindrance forcing the group out of the plane of the aromatic ring nih.gov.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 162.0 - 164.0 |
| C-4 | 165.0 - 167.0 |
| C-4a | 110.0 - 112.0 |
| C-5 | 150.0 - 152.0 |
| C-6 | 115.0 - 117.0 |
| C-7 | 128.0 - 130.0 |
| C-8 | 108.0 - 110.0 |
| C-8a | 153.0 - 155.0 |
| 2-OCH₃ | 54.0 - 56.0 |
| 4-OCH₃ | 55.0 - 57.0 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-6 and H-7, and between H-7 and H-8, confirming their positions relative to one another in the aromatic ring. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached. columbia.edu This technique would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., H-6 with C-6, H-7 with C-7, H-8 with C-8, and the methoxy protons with their respective methoxy carbons).
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. columbia.eduyoutube.com This information is critical for connecting different fragments of the molecule. For this compound, key HMBC correlations would be expected between the methoxy protons (2-OCH₃ and 4-OCH₃) and the carbons they are attached to via oxygen (C-2 and C-4, respectively). Furthermore, correlations from H-6 to C-5, C-8, and C-4a, and from H-8 to C-5, C-6, and C-4a would confirm the substitution pattern on the benzene ring.
Predicted Key 2D NMR Correlations for this compound
| Experiment | Key Correlations | Information Gained |
| COSY | H-6 ↔ H-7; H-7 ↔ H-8 | Confirms connectivity of aromatic protons. |
| HSQC | H-6 ↔ C-6; H-7 ↔ C-7; H-8 ↔ C-8; 2-OCH₃ ↔ 2-OCH₃ carbon; 4-OCH₃ ↔ 4-OCH₃ carbon | Assigns carbons directly bonded to protons. |
| HMBC | 2-OCH₃ protons → C-2; 4-OCH₃ protons → C-4; H-6 → C-4a, C-5, C-8; H-8 → C-4a, C-5, C-6 | Confirms placement of methoxy groups and substitution pattern of the aromatic ring. |
Solid-State NMR Applications
While the aforementioned NMR techniques are performed on solutions, Solid-State NMR (ssNMR) provides invaluable information about the structure, conformation, and dynamics of molecules in the solid phase. This is particularly important in pharmaceutical sciences for studying crystalline and amorphous forms of active ingredients. For this compound, ssNMR could be used to:
Identify Polymorphism : Distinguish between different crystalline forms (polymorphs), which can have different physical properties.
Characterize Amorphous States : Study the structure and molecular mobility in non-crystalline, amorphous forms.
Probe Intermolecular Interactions : Gain insight into hydrogen bonding and other intermolecular interactions within the crystal lattice.
The ability of ssNMR to provide detailed information on local structure makes it a powerful tool for understanding the solid-state properties of quinazoline derivatives.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₀N₂O₃. The experimentally measured mass would be compared to the calculated exact mass, providing strong evidence for the compound's identity.
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Calculated Exact Mass [M+H]⁺ | 207.0764 |
| Calculated Exact Mass [M]⁺ | 206.0686 |
This exact mass measurement, when combined with the connectivity information derived from the comprehensive NMR analysis, would provide an unambiguous structural confirmation of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar, thermally labile molecules such as quinazoline derivatives. soton.ac.uk The method involves creating a fine spray of a sample solution, from which solvent evaporates to yield gas-phase ions, typically with minimal fragmentation. creative-proteomics.com This process allows for the accurate determination of the molecular weight of the analyte.
For this compound (C₁₀H₁₀N₂O₃), the monoisotopic mass is 206.0691 Da. In positive ion mode ESI-MS, the compound is expected to be readily protonated, primarily on one of the nitrogen atoms of the pyrimidine ring, to form the pseudomolecular ion [M+H]⁺. Adducts with common cations present in the solvent or glassware, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are also frequently observed. These adducts provide further confirmation of the compound's molecular weight. temple.edu The high sensitivity and resolution of modern ESI-MS instruments enable the determination of the elemental formula from the accurate mass and isotopic pattern of the molecular ion. temple.edu
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecule | 207.0764 |
| [M+Na]⁺ | Sodium Adduct | 229.0583 |
| [M+K]⁺ | Potassium Adduct | 245.0323 |
| [2M+H]⁺ | Protonated Dimer | 413.1456 |
Table 1: Predicted ESI-MS ions for this compound in positive ion mode.
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS), often performed in conjunction with ESI, provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. soton.ac.uk The fragmentation pathways are governed by the structure of the molecule, with bonds cleaving to form the most stable possible ions and neutral fragments. chemguide.co.uk Analysis of these fragmentation patterns allows for the confirmation of the core structure and the positions of substituents.
The fragmentation of protonated quinazolines is predominantly controlled by the molecule's structure. soton.ac.uk For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 207.0764) would be expected to initiate with the loss of small, stable neutral molecules associated with the methoxy groups. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da), or the direct loss of formaldehyde (CH₂O, 30 Da). libretexts.org Subsequent fragmentations would involve cleavages of the quinazoline ring system itself. This detailed fragmentation data provides a unique chemical fingerprint that confirms the identity of the compound. gbiosciences.com
| Precursor Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Lost | Product Ion (m/z) |
| 207.0764 | 15.0235 | •CH₃ (Methyl radical) | 192.0529 |
| 192.0529 | 28.0103 | CO (Carbon monoxide) | 164.0426 |
| 207.0764 | 30.0106 | CH₂O (Formaldehyde) | 177.0658 |
| 177.0658 | 28.0103 | CO (Carbon monoxide) | 149.0555 |
Table 2: Plausible fragmentation pathways for protonated this compound in an ESI-MS/MS experiment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands. researchgate.net
The IR spectrum of this compound is predicted to show several characteristic absorption bands that confirm its structure. The presence of the hydroxyl group (-OH) at the 5-position would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The aromatic nature of the quinazoline core is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1635-1475 cm⁻¹ region. nih.gov The methoxy substituents (-OCH₃) would produce characteristic C-H stretching bands around 2950-2850 cm⁻¹ and strong C-O (aryl-alkyl ether) stretching bands in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions. nih.gov
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3500 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2960 - 2850 | C-H stretch | Methoxy -CH₃ |
| 1635 - 1610 | C=N stretch | Pyrimidine ring |
| 1580 - 1475 | C=C stretch | Aromatic ring system |
| 1275 - 1200 | C-O stretch (asymmetric) | Aryl-alkyl ether |
| 1075 - 1020 | C-O stretch (symmetric) | Aryl-alkyl ether |
Table 3: Predicted characteristic IR absorption bands for this compound.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.net
| Parameter | Example Value (4-methoxyquinazoline) |
| Chemical Formula | C₉H₈N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.9590 (6) |
| b (Å) | 4.0517 (3) |
| c (Å) | 13.5858 (12) |
| β (°) | 91.754 (8) |
| Volume (ų) | 382.88 (6) |
Table 4: Representative crystallographic data for 4-methoxyquinazoline, a structurally related compound. nih.gov
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Vibrational Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. The resulting spectrum provides a specific "fingerprint" based on the molecule's vibrational modes. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, often making it more effective for analyzing symmetric bonds and aromatic ring systems.
The Raman spectrum of this compound would be expected to show strong bands corresponding to the vibrations of the quinazoline ring. Analysis of the closely related compound 2,4-dichloro-6,7-dimethoxyquinazoline shows characteristic bands for the quinazoline ring stretching and deformation modes. researchgate.net Similar bands would be expected for this compound, along with signals corresponding to the C-O stretching of the methoxy groups and vibrations involving the phenolic C-O bond.
Surface-Enhanced Raman Scattering (SERS) is an advanced technique that can dramatically increase the Raman signal, sometimes by orders of magnitude. This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically gold or silver. SERS is particularly useful for detecting trace amounts of an analyte, providing detailed structural information that would be unattainable with conventional Raman spectroscopy.
| Raman Shift (cm⁻¹) | Vibrational Assignment (based on analogs) |
| ~3070 | Aromatic C-H stretch |
| ~1620 | Quinazoline ring stretch (C=N, C=C) |
| ~1450 | CH₃ deformation (methoxy) |
| ~1380 | Quinazoline ring breathing mode |
| ~1250 | C-O-C asymmetric stretch (methoxy) |
| ~850 | Ring out-of-plane bend |
Table 5: Predicted prominent Raman shifts for this compound based on data from structurally similar compounds. researchgate.net
Advanced Analytical Chromatography in Conjunction with Spectroscopy (e.g., LC-MS, GC-MS)
Hyphenated techniques that couple a chromatographic separation method with a spectroscopic or spectrometric detector are indispensable for the analysis of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful examples. dergipark.org.tr
LC-MS: This technique is ideal for the analysis of this compound, given its polarity and molecular weight. A reversed-phase High-Performance Liquid Chromatography (HPLC) system can effectively separate the target compound from starting materials, by-products, and impurities. nih.gov The eluent is then directed into a mass spectrometer (typically ESI-MS), which provides molecular weight and structural data for each separated component. This allows for both the quantification of the compound and the identification of unknown impurities in a single analysis.
GC-MS: Gas chromatography is highly efficient for the separation of volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC-MS might be challenging due to the polarity of the phenolic hydroxyl group. However, derivatization, such as silylation of the -OH group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, would make the compound amenable to GC-MS analysis. This technique is often used to monitor the progress of chemical reactions and to check for the presence of volatile impurities. acs.org
| Technique | Analyte | Retention Time (Hypothetical) | Detected Ion (m/z) |
| LC-MS | This compound | 5.8 min | 207.0764 ([M+H]⁺) |
| LC-MS | 2-amino-6-methoxybenzoic acid (precursor) | 3.2 min | 168.0655 ([M+H]⁺) |
| GC-MS | This compound (TMS ether) | 12.5 min | 278 (M⁺), 263 (M-15) |
Table 6: Hypothetical chromatographic and mass spectrometric data for the analysis of this compound and a potential precursor.
2,4 Dimethoxyquinazolin 5 Ol As a Synthetic Intermediate and Its Chemical Applications
Utility of the Quinazoline (B50416) Scaffold in Multi-Step Organic Synthesis
The quinazoline scaffold, a fused heterocycle consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the fields of organic synthesis and medicinal chemistry. acs.orgnih.gov This structural motif is prevalent in a vast array of natural products, with over 200 alkaloids featuring the quinazoline core, underscoring its significance in nature's biosynthetic pathways. nih.gov The inherent chemical properties of the quinazoline ring system, characterized by the presence and positioning of its two nitrogen atoms, impart a diverse range of chemical reactivity, making it an exceptionally versatile intermediate for the construction of more complex molecular architectures. google.com
In multi-step organic synthesis, quinazoline derivatives serve as pivotal building blocks. The strategic functionalization of the quinazoline core allows for the systematic elaboration of molecular complexity. Synthetic chemists have developed a multitude of methodologies to construct and modify the quinazoline skeleton, including metal-catalyzed cross-coupling reactions, multicomponent reactions, and various cyclization strategies. acs.orgnih.gov These methods provide access to a wide library of substituted quinazolines, which can be further transformed into a variety of other compounds. The stability of the quinazoline ring under many reaction conditions, coupled with its capacity to direct the regioselectivity of subsequent chemical transformations, makes it an ideal platform for the synthesis of intricate target molecules, including pharmaceuticals and bioactive natural products.
The significance of the quinazoline framework is further highlighted by its presence in numerous approved therapeutic agents. For instance, drugs like Prazosin, Doxazosin, and Alfuzosin, which are used to treat hypertension, all contain a substituted 2,4-diamino-6,7-dimethoxyquinazoline (B29095) core. nih.gov This demonstrates the value of the quinazoline scaffold as a "privileged structure" in drug discovery, capable of interacting with a range of biological targets. The synthesis of these and other complex molecules often relies on the use of strategically functionalized quinazoline intermediates, which allow for the efficient and controlled assembly of the final product.
Chemical Transformations of 2,4-Dimethoxyquinazolin-5-ol to Form New Functional Compounds
This compound is a highly functionalized scaffold offering multiple reactive sites for chemical modification. The interplay between the methoxy (B1213986) groups at the C2 and C4 positions, the phenolic hydroxyl group at the C5 position, and the nitrogen atoms within the pyrimidine ring dictates its reactivity and allows for selective transformations to generate novel compounds.
The functionalization of the quinazoline core can be directed with a high degree of regioselectivity, primarily by exploiting the differential reactivity of the C2 and C4 positions. In polyhalogenated quinazolines, such as 2,4-dichloroquinazoline (B46505), nucleophilic aromatic substitution (SNAr) occurs preferentially at the C4 position. nih.govnih.gov This enhanced electrophilicity of the C4 carbon is a well-documented phenomenon, attributed to the electronic influence of the ring nitrogens. nih.govresearchgate.net
This principle can be extended to 2,4-dimethoxyquinazoline (B3114811) derivatives. The methoxy group at the C4 position is more susceptible to nucleophilic displacement than the one at C2. By treating the compound with various nucleophiles, such as amines or thiols, under appropriate conditions, selective substitution at C4 can be achieved, leaving the C2-methoxy group intact. This regioselectivity provides a reliable strategy for introducing a wide range of functional groups at a specific position. For example, reaction with anilines can yield 4-anilino-2-methoxyquinazoline derivatives.
The phenolic hydroxyl group at the C5 position represents another key site for derivatization. Standard reactions for phenols, such as O-alkylation or O-acylation, can be employed to introduce new functionalities. For instance, treatment with an alkyl halide in the presence of a base would yield the corresponding 5-alkoxy derivative. This allows for the extension of the molecule and the introduction of chains or other groups that can be used for further synthetic manipulations or to modulate the compound's properties.
The selective cleavage of methoxy groups (O-demethylation) on an aromatic core is a crucial transformation in the synthesis of natural products and their analogs, converting a relatively inert ether into a reactive hydroxyl group. In the context of 2,4-dimethoxyquinazolines, the two methoxy groups can be selectively cleaved under different conditions.
Drawing parallels from the closely related 2,4-dimethoxyquinoline (B1594175) system, selective demethylation of the C2-methoxy group can be achieved. For instance, treatment with trimethylsilyl (B98337) iodide (TMSI) and 4-(dimethylamino)pyridine (DMAP) has been shown to selectively cleave the methoxy group at the position analogous to C2 in quinolines, yielding the corresponding 2-quinolone. researchgate.net A similar strategy could be applied to this compound to furnish a 2-oxo-4-methoxy derivative. In contrast, using a thiolate anion, such as sodium dodecanethiolate, can favor the demethylation of the C4-methoxy group, leading to the regioisomeric 4-oxo-2-methoxyquinazoline. researchgate.netnih.gov
Stronger demethylating agents, such as boron tribromide (BBr₃), are capable of cleaving multiple methoxy groups. nih.gov Depending on the stoichiometry and reaction conditions, it is possible to achieve either partial or complete demethylation of the methoxy groups on the quinazoline ring, providing access to various hydroxylated derivatives.
| Reagent/Condition | Target Methoxy Group | Product Type | Reference |
| Trimethylsilyl iodide (TMSI) / Pyridine (B92270) | C2-OCH₃ | 2-Oxo-4-methoxy derivative | researchgate.net |
| Sodium Dodecanethiolate (NaS(CH₂)₁₁CH₃) | C4-OCH₃ | 4-Oxo-2-methoxy derivative | researchgate.netnih.gov |
| Boron Tribromide (BBr₃) | C2-OCH₃ and C4-OCH₃ | Poly-hydroxylated derivative | nih.gov |
Applications in the Synthesis of Complex Natural Products and Synthetic Compounds
The dimethoxyquinazoline framework is a key structural element in a variety of quinazoline alkaloids and serves as a valuable intermediate in the synthesis of complex, biologically active molecules. mdpi.com While direct total syntheses employing this compound as the starting material are not extensively documented, the strategic use of closely related dimethoxyquinazoline precursors is well-established in the synthesis of important pharmaceutical compounds.
For example, the synthesis of the antihypertensive drug Prazosin relies on a 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate. google.com This intermediate is typically prepared from 6,7-dimethoxyquinazoline-2,4-dione, highlighting the utility of the dimethoxyquinazoline core as a foundational building block. The synthesis involves the sequential introduction of the piperazine (B1678402) and acyl moieties onto the quinazoline scaffold. Similarly, the syntheses of other α₁-adrenoceptor antagonists like Doxazosin and Terazosin utilize analogous 6,7-dimethoxyquinazoline (B1622564) intermediates. google.comacs.org
These examples underscore the role of dimethoxyquinazoline derivatives as versatile platforms for constructing complex molecular targets. The methoxy groups not only influence the electronic properties and reactivity of the quinazoline ring but are also key pharmacophoric features in the final drug molecules, often involved in critical binding interactions with their biological targets. nih.gov The ability to selectively manipulate the substituents at the C2 and C4 positions of these intermediates is crucial for the successful synthesis of the target compounds.
Development of Novel Reagents and Catalysts Utilizing Quinazoline Backbones
The unique structural and electronic properties of the quinazoline scaffold have been harnessed in the development of novel ligands for asymmetric catalysis. By incorporating the quinazoline core into a larger chiral framework, new reagents and catalysts with unique stereochemical-directing capabilities can be created.
A notable example is the development of Quinazoline-Oxazoline-containing (Quinazox) ligands. acs.orgnih.govacs.orgfigshare.com These are potentially tridentate P,N,N-ligands that merge the axial chirality of a biaryl quinazoline system (similar to QUINAP) with the central chirality of an oxazoline (B21484) ring. acs.org The modular synthesis of these ligands allows for the tuning of their steric and electronic properties by modifying either the quinazoline or the oxazoline component. acs.org
These Quinazox ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. acs.orgnih.govacs.org In these reactions, the Quinazox ligand coordinates to the palladium center, creating a chiral environment that directs the approach of the nucleophile to one face of the π-allyl intermediate, resulting in the formation of one enantiomer of the product in excess. Enantioselectivities of up to 81% have been reported for the AAA of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate using a Quinazox-palladium catalyst. acs.orgacs.org The performance of the catalyst is dependent on the specific structure of the ligand, with different diastereomers of the ligand exhibiting "matched" and "mismatched" pairing in terms of enantioselectivity. acs.org This work demonstrates the potential of the quinazoline backbone to serve as a rigid scaffold for the design of new and effective chiral ligands for asymmetric catalysis.
| Ligand | Reaction Type | Metal | Max. Enantiomeric Excess (ee) | Reference |
| Quinazox (3) | Asymmetric Allylic Alkylation | Palladium (Pd) | 81% | acs.orgacs.org |
Chemical Biology Research Non Clinical Involving Quinazoline Derivatives
Design and Application of Quinazoline-Based Chemical Probes for Cellular Pathways
Quinazoline-based chemical probes are designed to exhibit high affinity and selectivity for a specific biological target, thereby allowing for the interrogation of its function within a cell. nih.gov The core quinazoline (B50416) structure can be systematically modified at various positions (commonly 2, 4, 6, and 7) to optimize interactions with the target protein. ekb.eg This structure-activity relationship (SAR) approach is fundamental to developing potent and selective probes. researchgate.net
For example, fluorescent probes have been created by attaching a fluorophore to a quinazoline pharmacophore recognized by α1-adrenergic receptors. nih.gov These probes enable the visualization and tracking of these receptors in living cells, providing insights into their subcellular localization and trafficking. nih.gov Similarly, quinazoline derivatives have been designed to probe and inhibit critical signaling pathways in cancer biology, such as the EGFR/NF-κB pathway. arabjchem.org By selectively blocking a component of a pathway, researchers can study the downstream consequences, revealing the pathway's role in cellular processes like proliferation and survival. arabjchem.org
Investigation of Enzyme-Quinazoline Interactions at the Molecular Level
The interaction of quinazoline derivatives with various enzymes has been a major focus of non-clinical research, leading to a deep understanding of enzyme function and inhibition. ukaazpublications.com
Quinazoline derivatives have been instrumental in the study of epigenetics, particularly as inhibitors of histone lysine (B10760008) methyltransferases (HMTs). nih.gov G9a, an HMT that methylates histone H3 at lysine 9 (H3K9), and the closely related G9a-like protein (GLP), are key regulators of gene silencing. nih.govacs.org
The discovery of BIX-012294, a diazepin-quinazoline derivative, was a landmark in the field, providing the first selective small-molecule inhibitor for G9a/GLP. nih.gov Structural and mechanistic studies revealed that BIX-01294 acts as a substrate-competitive inhibitor, occupying the binding site of the histone tail. nih.gov This initial discovery spurred the development of more potent and selective second-generation inhibitors based on the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) template, such as UNC0224, UNC0638, and UNC0642. nih.govchemrxiv.org These chemical probes have been crucial for elucidating the role of G9a/GLP in gene regulation and chromatin structure. acs.orgresearchgate.net
| Compound | Target(s) | Inhibitory Potency (IC50) | Mechanism |
|---|---|---|---|
| BIX-01294 | G9a, GLP | ~1.9 µM (G9a), ~0.7 µM (GLP) | Substrate-competitive |
| UNC0224 | G9a | Potent inhibitor | Substrate-competitive |
| UNC0638 | G9a, GLP | <15 nM (G9a), 19 nM (GLP) | Substrate-competitive |
| UNC0642 | G9a | ≤ 55 nM | Substrate-competitive |
Quinazolines are widely recognized as potent modulators of receptor tyrosine kinases (RTKs), a family of enzymes crucial for cellular signaling. nih.gov Many RTK inhibitors are based on the 4-anilinoquinazoline (B1210976) scaffold, which competes with ATP for binding in the kinase domain. amazonaws.comijpbs.com
EGFR (Epidermal Growth Factor Receptor): This is the most studied RTK target for quinazolines. tbzmed.ac.irtbzmed.ac.ir Derivatives like gefitinib (B1684475) and erlotinib (B232) are highly selective EGFR inhibitors that have been used extensively in research to block EGFR-mediated signaling pathways, which are often dysregulated in cancer. ekb.egnih.gov
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): As a key mediator of angiogenesis, VEGFR-2 is another important target. nih.gov Researchers have designed numerous quinazoline-based compounds, such as vandetanib, that act as dual inhibitors of both EGFR and VEGFR-2, allowing for the simultaneous study of proliferation and angiogenesis pathways. ijpbs.comtbzmed.ac.irtbzmed.ac.ir
PDGFR-β (Platelet-Derived Growth Factor Receptor-β): Certain multi-targeted quinazoline kinase inhibitors also show activity against PDGFR-β, which is involved in cell growth and division. nih.gov
RET (Rearranged during Transfection): Vandetanib is also known to inhibit the RET tyrosine kinase, making it a valuable tool for studying RET-driven signaling.
| Compound Class/Example | Target(s) | Key Structural Feature | Research Application |
|---|---|---|---|
| 4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib) | EGFR | Anilino group at C4 | Probing EGFR signaling pathways |
| Vandetanib | VEGFR-2, EGFR, RET | 4-Anilinoquinazoline core | Dual inhibition to study crosstalk between angiogenesis and proliferation pathways |
| Compound 1i | EGFR, VEGFR-2 | Quinazolin-4-amine derivative | Potent dual inhibition (EGFR IC50 = 1 nM) |
| Compound 1l | EGFR, VEGFR-2 | Quinazolin-4-amine derivative | Potent dual inhibition (VEGFR-2 IC50 = 14 nM) |
The cytoskeleton, particularly microtubules composed of tubulin polymers, is another cellular system investigated using quinazoline derivatives. These compounds can interfere with tubulin dynamics in two primary ways: inhibition of polymerization and promotion of polymerization. researchgate.netresearchgate.net
Many quinazoline-based inhibitors of tubulin polymerization target the colchicine (B1669291) binding site on β-tubulin. researchgate.netnih.gov By binding to this site, they prevent the assembly of tubulin dimers into microtubules, which disrupts the mitotic spindle, arrests cells in the G2/M phase of the cell cycle, and can lead to apoptosis. researchgate.netnih.gov Conversely, some 2,4-bis-substituted quinazolines have been found to enhance or promote tubulin polymerization, acting as microtubule-stabilizing agents. rsc.org These molecules provide valuable tools for studying the roles of microtubule stability and dynamics in cellular processes. umich.edu
| Compound/Series | Effect on Tubulin | Binding Site | Cellular Consequence |
|---|---|---|---|
| Compound Q19 | Inhibits polymerization | Colchicine site | G2/M arrest, apoptosis |
| 2,4-diaminoquinazolines | Inhibits polymerization | Nocodazole/Colchicine site | Antiproliferative activity |
| Compound A4V-3 | Promotes polymerization | Not specified | G2/M arrest, apoptosis |
The chemical versatility of the quinazoline scaffold has enabled its application in studying a diverse array of other enzyme systems. mdpi.com
DNA Methyltransferases (DNMTs): Some quinazoline-based G9a inhibitors have been found to possess dual activity, also inhibiting DNMTs. chemrxiv.org For instance, certain 7-aminoalkoxy-quinazolines are potent and selective inhibitors of DNMT1. chemrxiv.org This polypharmacology allows for the investigation of the interplay between histone and DNA methylation. mdpi.com
Histone Deacetylases (HDACs): Researchers have developed dual inhibitors that target both HDACs and other enzymes like kinases. nih.gov These compounds are used to explore the synergistic effects of inhibiting two distinct epigenetic or signaling pathways. nih.gov
Poly(ADP-ribose)polymerase (PARP): Quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of PARP-1, an enzyme critical for DNA repair. nih.gov These molecules are used to study synthetic lethality and the mechanisms of DNA damage response. nih.gov
Cyclooxygenase (COX): Quinazolinone derivatives have been investigated as inhibitors of COX enzymes, which are central to inflammatory pathways. researchgate.netbenthamdirect.com Molecular docking studies help to understand how these compounds interact with the active site of enzymes like COX-2. nih.govbenthamdirect.com
Studies on Chromatin Remodeling and Gene Expression Regulation
By targeting epigenetic enzymes, quinazoline derivatives serve as powerful tools for studying chromatin remodeling and the regulation of gene expression. nih.gov The inhibition of HMTs like G9a by compounds such as BIX-01294 and its analogs prevents the establishment of repressive H3K9me2 marks. researchgate.netresearchgate.net This can lead to the reactivation of silenced genes, allowing researchers to identify genes regulated by G9a and understand its role in maintaining a repressive chromatin state. nih.govresearchgate.net
Similarly, quinazoline-based DNMT inhibitors can reverse DNA methylation patterns, a key epigenetic mark associated with gene silencing. chemrxiv.org These compounds are used to study how aberrant DNA methylation contributes to disease states by silencing tumor suppressor genes or other critical regulators. chemrxiv.orgmdpi.com The development of dual inhibitors targeting both HMTs and DNMTs further enhances the ability to probe the complex, interconnected nature of epigenetic regulation, where histone modification and DNA methylation often work in concert to control gene expression. chemrxiv.org
Exploration of Structure-Function Relationships in Biological Systems
The biological activity of quinazoline derivatives is intricately linked to the nature and position of substituents on the core heterocyclic structure. While direct research on 2,4-Dimethoxyquinazolin-5-ol is limited in publicly available literature, a comprehensive understanding of its potential biological functions can be extrapolated from extensive structure-activity relationship (SAR) studies conducted on analogous quinazoline compounds. These studies reveal critical insights into how modifications at the C2, C4, and C5 positions, as well as the influence of methoxy (B1213986) and hydroxyl groups, modulate the interaction of these molecules with biological targets.
The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. arabjchem.orgnih.govmdpi.com The functionalization at various positions of the quinazoline ring system plays a pivotal role in determining the potency and selectivity of these compounds. nih.gov
For instance, substitutions at the C2 and C4 positions of the quinazoline core are well-documented to be crucial for various biological activities. nih.gov The introduction of different functional groups at these positions can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins. researchgate.net In the case of this compound, the presence of two methoxy groups at the C2 and C4 positions is a key structural feature. Methoxy groups are known to be electron-donating and can participate in hydrogen bonding, which can be critical for receptor interaction. acs.org
SAR studies on various quinazoline derivatives have demonstrated that methoxy substituents can have varied effects depending on their position. For example, in a series of 2-anilino 4-amino substituted quinazolines investigated for antimalarial activity, methoxy groups on the aniline (B41778) ring at the meta and para positions were well-tolerated, whereas an ortho-methoxy substitution led to reduced activity. acs.org This highlights the sensitivity of biological activity to the spatial arrangement of substituents.
Furthermore, the hydroxyl group at the C5 position of this compound introduces another layer of complexity and potential for biological interaction. Hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules. The position of this hydroxyl group on the benzo portion of the quinazoline ring can influence its acidity and reactivity, which in turn can affect its biological profile.
To illustrate the impact of substitutions on biological activity, the following data tables summarize findings from studies on various quinazoline derivatives, providing a basis for understanding the potential structure-function relationships of this compound.
| Compound | Substitution at C2 | Observed Biological Activity | Reference |
|---|---|---|---|
| Analog A | Imidazole | Potent anti-inflammatory function | nih.gov |
| Analog B | Aryl group | Moderate antiproliferative potency | nih.gov |
| Analog C | Substituted anilide | Dual EGFR/CAIX inhibition | arabjchem.org |
| Compound | Substitution at C4 | Substitution at C6 | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Analog D | Amine or substituted amine | Halogen or electron-rich group | Promoted anti-cancer and anti-microbial activities | nih.gov |
| Analog E | Decylamine group | Iodo-group | Decylamine at C4 beneficial, iodo at C6 detrimental to antimicrobial activity | nih.gov |
| Analog F | 4-piperazinyl | - | PDGFR phosphorylation inhibition | nih.gov |
| Compound | Substitution Pattern | Observed Biological Activity/Property | Reference |
|---|---|---|---|
| Anilinoquinazoline Analog | para-methoxy on aniline ring | EC50 of 124 nM (antimalarial) | acs.org |
| Anilinoquinazoline Analog | ortho-methoxy on aniline ring | Reduced activity (EC50 of 526 nM) | acs.org |
| Quinazolinone Analog | Demethylation of a methoxy derivative to a hydroxy analog | Significantly reduced antiproliferative activity | nih.gov |
These tables collectively underscore the principle that minor structural modifications to the quinazoline scaffold can lead to significant changes in biological activity. The data suggests that the presence and position of methoxy and hydroxyl groups are critical determinants of a compound's pharmacological profile. For this compound, the specific arrangement of these functional groups likely confers a distinct set of properties that would need to be empirically determined through biological screening. The exploration of these structure-function relationships is fundamental to the rational design of new quinazoline-based therapeutic agents.
Q & A
Q. Advanced Answer :
- Contradictory NMR peaks : Re-run spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Compare with computed chemical shifts using DFT models .
- Unexpected byproducts :
- Data validation : Triangulate results across multiple techniques (e.g., NMR, HRMS, elemental analysis) to confirm consistency .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .
Q. Advanced Answer :
- Thermal stability : Monitor melting points (101–184°C) to avoid thermal degradation during reactions .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Ecotoxicity : Prevent environmental release due to potential aquatic toxicity; use sealed waste systems .
How can researchers design robust biological activity assays for this compound derivatives?
Q. Advanced Answer :
- Antimicrobial assays :
- Anticancer screening :
- Employ MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations via dose-response curves .
- Validate selectivity using non-cancerous cell lines (e.g., HEK293) .
- Data reproducibility :
What strategies are effective for resolving low solubility of this compound in biological assays?
Q. Advanced Answer :
- Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) that improve solubility and are cleaved in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
How can computational chemistry aid in the rational design of this compound analogs?
Q. Advanced Answer :
- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., DHFR or kinase enzymes) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide synthesis .
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to predict stability and reactivity of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
